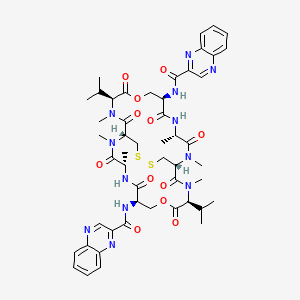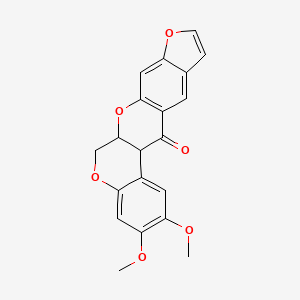
Erosone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erosone is a natural product found in Pachyrhizus erosus and Pachyrhizus tuberosus with data available.
Scientific Research Applications
Evolutionary Research and Endogenous Retroviruses
Erosone research contributes significantly to evolutionary biology, particularly in understanding endogenous retroviruses (ERVs). Jorritsma (2021) discusses the role of ERVs in evolutionary research, highlighting the application of the endogenization-amplification theory to explain the origins of retroviral-like sequences. This study examines how evolutionary research has progressed over half a century of ERV research, evaluating various predictions and addressing anomalies within the evolutionary framework (Jorritsma, 2021).
Photoreceptor Cell Signaling in Drosophila
This compound's role in photoreceptor cell signaling, particularly in the Drosophila melanogaster model, has been a focal point of research. Gavin et al. (2007) explored the signaling mechanism in Drosophila photoreceptors and found that neurotransmitter transporters are critical for clearing histamine and its metabolite carcinine from the synaptic cleft. This research offers insights into how this compound could be involved in neurotransmitter recycling and synaptic signaling in photoreceptor cells (Gavin et al., 2007).
Unfolded Protein Response in Drosophila
The unfolded protein response (UPR) in Drosophila, a crucial process in cellular stress management, is another area where this compound research is applied. Ryoo (2015) highlights Drosophila as a model for studying UPR, emphasizing the conserved pathways between Drosophila and humans. This research is essential for understanding the connections between UPR and diseases like metabolic and degenerative disorders, where this compound might play a role (Ryoo, 2015).
Prostate Cancer Biomarkers
In the field of cancer research, this compound's applications extend to identifying biomarkers. Nilsson et al. (2009) describe an innovative approach in searching for prostate cancer biomarkers using the transcriptome within tumor exosomes. The presence of specific biomarkers in urine exosomes of prostate cancer patients shows the potential of this compound in cancer diagnosis and monitoring (Nilsson et al., 2009).
Pharmaceutical Applications
This compound has pharmaceutical implications, particularly in the development of drug delivery systems. Mank et al. (1989) describe the preparation of erosonic tablets using a modified starch product, highlighting its potential as an auxiliary substance in pharmaceutical formulations (Mank et al., 1989).
Properties
Molecular Formula |
C20H16O6 |
|---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
16,17-dimethoxy-2,6,20-trioxapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-3(11),4,7,9,14,16,18-heptaen-12-one |
InChI |
InChI=1S/C20H16O6/c1-22-16-6-11-14(8-17(16)23-2)25-9-18-19(11)20(21)12-5-10-3-4-24-13(10)7-15(12)26-18/h3-8,18-19H,9H2,1-2H3 |
InChI Key |
QDVCTVPRLKNDMC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C3C(CO2)OC4=C(C3=O)C=C5C=COC5=C4)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3C(CO2)OC4=C(C3=O)C=C5C=COC5=C4)OC |
Synonyms |
erosone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


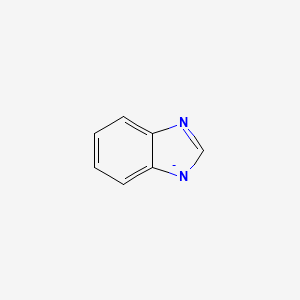

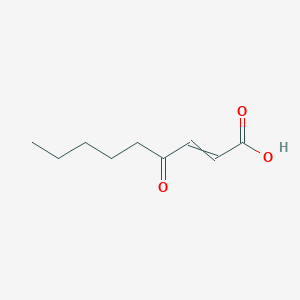
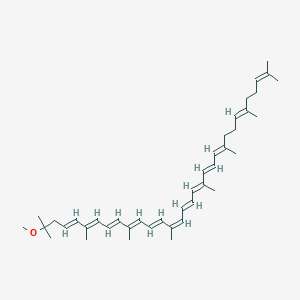
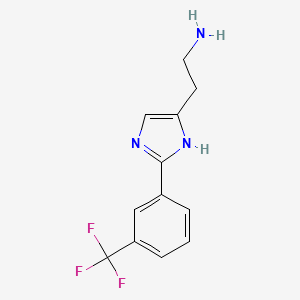
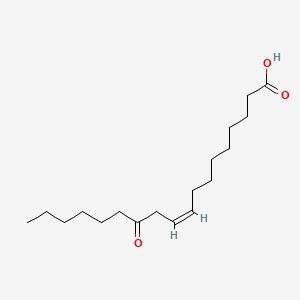
![5-[(5-Bromo-2-hydroxyphenyl)-oxomethyl]-1-cyclohexyl-2-oxo-3-pyridinecarbonitrile](/img/structure/B1237180.png)
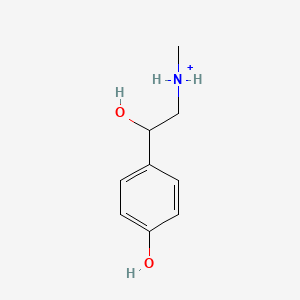
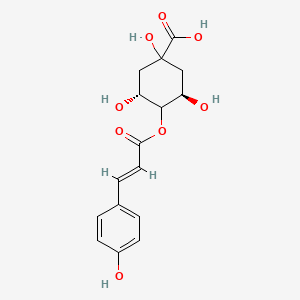

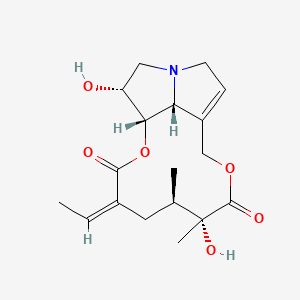
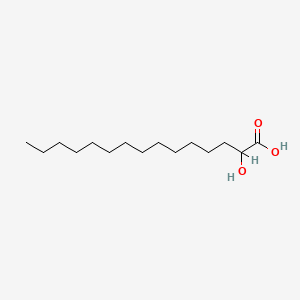
![[4-[(E)-[(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)hydrazinylidene]methyl]phenyl] furan-2-carboxylate](/img/structure/B1237191.png)
